Cyclohex-3-ene-1-carboxylic anhydride
CAS No.: 40608-18-2
Cat. No.: VC19644904
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40608-18-2 |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | cyclohex-3-ene-1-carbonyl cyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C14H18O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2 |
| Standard InChI Key | VWOMPABUYLIFCY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC=C1)C(=O)OC(=O)C2CCC=CC2 |
Introduction
Structural and Chemical Properties of Cyclohex-3-ene-1-carboxylic Anhydride
Cyclohex-3-ene-1-carboxylic anhydride belongs to the class of cyclic dicarboxylic anhydrides, featuring two fused cyclohexene rings connected via an anhydride functional group. The IUPAC name, cyclohex-3-ene-1-carbonyl cyclohex-3-ene-1-carboxylate, reflects its symmetrical structure, where each cyclohexene moiety is substituted at the 1-position with a carbonyl group. The compound’s reactivity is governed by the strain in its bicyclic system and the electrophilic nature of the anhydride moiety, making it susceptible to nucleophilic attack and ring-opening reactions.
Molecular Characterization
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 234.29 g/mol | |
| CAS Registry Number | 40608-18-2 | |
| SMILES Notation | C1CC(CC=C1)C(=O)OC(=O)C2CCC=CC2 | |
| InChI Key | VWOMPABUYLIFCY-UHFFFAOYSA-N |
The compound’s planar structure and conjugated double bonds contribute to its stability under ambient conditions, though it remains sensitive to moisture due to the anhydride group’s hydrolytic instability.
Synthesis Methodologies
Laboratory-Scale Synthesis
The conventional synthesis route involves cyclization of cyclohexene-1-carboxylic acid derivatives using dehydrating agents such as acetic anhydride or phosphorus pentoxide. This method capitalizes on the intramolecular esterification of carboxylic acid groups, forming the anhydride bridge under controlled temperatures (typically 80–120°C). A generalized reaction scheme is:
Industrial-Scale Production
Patent US7319161B2 discloses a large-scale method for synthesizing cyclohexanedicarboxylic acid derivatives, which includes precursors to Cyclohex-3-ene-1-carboxylic anhydride . The process involves:
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Diels-Alder Reaction: Reacting maleic anhydride with butadiene or C5 dienes in the condensed phase to form cyclohexenedicarboxylic acid anhydrides.
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Esterification/Hydrogenation: Subsequent steps may include esterification with alcohols or catalytic hydrogenation to saturate the cyclohexene ring .
This approach utilizes crude feedstock mixtures, reducing purification costs and enabling integration into continuous manufacturing workflows .
Applications in Organic Synthesis
Cyclohex-3-ene-1-carboxylic anhydride is a versatile building block for synthesizing functionalized cyclohexanes and heterocycles.
Preparation of Heterocyclic Compounds
The anhydride undergoes ring-opening reactions with nucleophiles such as amines or alcohols, yielding dicarboxylic acid derivatives. For example, reaction with ethanolamine produces imide derivatives with potential bioactivity.
Functionalization of Cyclohexene Scaffolds
The compound’s double bond allows for regioselective modifications, including epoxidation or dihydroxylation, to create chiral intermediates for asymmetric synthesis.
Pharmaceutical Research Applications
While direct therapeutic applications remain exploratory, the structural motif of Cyclohex-3-ene-1-carboxylic anhydride mirrors bioactive molecules such as prostaglandins and terpenoids. Researchers have investigated its derivatives as:
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Anti-inflammatory Agents: Ester derivatives show inhibitory effects on cyclooxygenase enzymes in preliminary assays.
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Anticancer Candidates: Functionalized anhydrides demonstrate moderate cytotoxicity against carcinoma cell lines, though mechanistic studies are ongoing.
Material Science Applications
Polymer Modification
The anhydride’s reactivity with hydroxyl or amine groups makes it valuable for cross-linking polymers like polyvinyl chloride (PVC) and polyvinyl butyral (PVB) . Incorporating cyclohexene-based plasticizers enhances thermal stability and reduces migration compared to traditional phthalates .
Adhesive Formulations
Blending the anhydride with epoxy resins improves adhesion strength in high-temperature environments, as evidenced by its use in aerospace composite materials.
Recent Advances and Future Directions
Recent patent activity highlights innovations in streamlining synthesis via tandem Diels-Alder and hydrogenation reactions . Future research may explore:
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Green Chemistry Approaches: Developing solvent-free cyclization methods using microwave irradiation.
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Drug Delivery Systems: Leveraging the anhydride’s hydrolytic instability for controlled-release formulations.
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